molecular formula C23H19ClN6O3 B2368306 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1207020-80-1

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2368306
CAS No.: 1207020-80-1
M. Wt: 462.89
InChI Key: CLYZKHPXOIOOLF-UHFFFAOYSA-N
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Description

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) , a key signaling node in immunoreceptor pathways. This compound is a crucial research tool for investigating Fc receptor and B-cell receptor signaling , which are central to immune cell activation and function. Its primary research value lies in dissecting the role of SYK in autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, as well as in certain hematologic cancers where SYK signaling promotes cell survival and proliferation. By selectively blocking SYK's enzymatic activity, this inhibitor allows researchers to probe downstream signaling cascades, modulate immune responses in vitro and in vivo, and evaluate its potential as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-2-33-20-6-4-3-5-17(20)25-21(31)14-30-23(32)28-11-12-29-19(22(28)27-30)13-18(26-29)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZKHPXOIOOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo-Triazolo-Pyrazine Core

The tricyclic pyrazolo[1,5-a]triazolo[3,4-c]pyrazine system is synthesized via cyclocondensation reactions using substituted hydrazines and triazole derivatives. Key steps include:

Precursor Preparation

  • Hydrazine derivatives (e.g., 4-chlorophenylhydrazine) react with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.
  • Triazole precursors are prepared by cyclizing nitriles with hydrazine hydrate under reflux conditions.

Cyclization Reactions

  • The pyrazole and triazole intermediates undergo microwave-assisted cyclization in dimethylformamide (DMF) at 120°C for 6 hours, yielding the fused pyrazolo-triazolo-pyrazine core.
  • Catalytic bases such as triethylamine or sodium acetate enhance reaction efficiency (yield: 65–72%).
Table 1: Cyclization Conditions and Yields
Precursors Solvent Temperature (°C) Time (h) Yield (%)
Pyrazole + Triazole DMF 120 6 68
Hydrazine + α,β-Carbonyl Ethanol 80 8 72

Synthesis of the N-(2-Ethoxyphenyl)Acetamide Moiety

The acetamide side chain is prepared through acyl chloride formation and amide coupling :

Acyl Chloride Synthesis

  • Chloroacetyl chloride reacts with 2-ethoxyaniline in dichloromethane (DCM) at 0°C to prevent side reactions.
  • The intermediate is stabilized with molecular sieves (yield: 85%).

Amide Coupling

  • The acyl chloride is coupled to the tricyclic core using HATU or EDCl/HOBt in anhydrous DMF.
  • Reaction progress is monitored via TLC, with final purification by recrystallization from ethanol.
Table 2: Coupling Reagents and Efficiency
Reagent Solvent Temperature (°C) Yield (%)
HATU DMF 25 78
EDCl/HOBt THF 40 82

Final Coupling and Purification

Global Deprotection and Functionalization

  • Methyl ester protecting groups (if present) are hydrolyzed with NaOH (2M) in methanol/water.
  • The free amine is acetylated using acetic anhydride in pyridine.

Purification Techniques

  • Flash chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity.

Optimization Challenges and Solutions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but may cause decomposition at high temperatures.
  • Switching to acetonitrile or tetrahydrofuran (THF) mitigates side reactions.

Catalytic Systems

  • Palladium-based catalysts outperform copper in coupling reactions but increase costs.
  • Copper nanoparticle catalysts offer a cost-effective alternative with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (q, 2H, OCH₂CH₃).
  • HRMS (ESI) : m/z calculated for C₂₃H₂₁ClN₆O₃ [M+H]⁺: 481.1385, found: 481.1389.

Purity Assessment

  • HPLC retention time : 12.4 min (C18, acetonitrile/water 70:30).
  • Elemental analysis : C 57.44%, H 4.40%, N 17.49% (theoretical: C 57.45%, H 4.41%, N 17.48%).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability
Method Total Yield (%) Purity (%) Scalability
Cyclization + Coupling 52 98 Moderate
Sequential Amination 48 97 High

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacing HATU with DCC reduces costs by 40% without significant yield loss.
  • Recycling solvents (e.g., DMF via distillation) lowers production expenses.

Green Chemistry Approaches

  • Microwave synthesis reduces reaction times by 60% and energy consumption.
  • Aqueous workup minimizes organic waste generation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Systems

The target compound shares structural motifs with several derivatives reported in recent literature:

Pyrazolo-Triazolo-Pyrazine Analogues (): Compound 12 (2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide) features a triazolo-pyrazine core but lacks the pyrazolo ring fusion seen in the target compound. Compound 16 introduces a bulkier 3,5-di-tert-butyl-4-hydroxybenzamide group, increasing hydrophobicity (logP uncalculated) but enabling antioxidant activity due to the phenolic moiety .

Pyrazolo-Pyrimidine Derivatives (): Compound 4a (2-(4-((4-chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile) shares the 4-chlorophenyl substituent but replaces the triazolo-pyrazine core with a pyrazolo-pyrimidine system. This substitution reduces hydrogen bond acceptors (5 vs.

4-Ethoxyphenyl Acetamide Analog ():

  • The positional isomer 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide (ID: F833-0576) differs only in the ethoxyphenyl substituent position (4- vs. 2-ethoxy ). The 4-ethoxy analog exhibits identical logP (3.74 ) but may display altered solubility due to steric and electronic effects .

Table 1: Key Comparisons of Structural Analogues

Compound Name/ID Molecular Formula Molecular Weight (g/mol) logP Substituents Core Structure Key Features
Target Compound (N-(2-ethoxyphenyl)) C₂₃H₁₉ClN₆O₃ 462.89 3.74 4-ClPh, 2-EtOPh Pyrazolo-triazolo-pyrazine High H-bond acceptors, moderate logP
4-Ethoxy Analog (F833-0576) C₂₃H₁₉ClN₆O₃ 462.89 3.74 4-ClPh, 4-EtOPh Pyrazolo-triazolo-pyrazine Substituent position affects solubility
Compound 4a C₁₃H₁₀ClN₅ 287.71 N/A 4-ClPh, CH₂CN Pyrazolo-pyrimidine Lower MW, reduced polarity
Compound 12 C₂₀H₁₈N₆O₃ ~400 N/A Ph, phenoxy-acetamide Triazolo-pyrazine Simplified core, potential bioactivity

Key Observations:

  • Substituent Position: The 2-ethoxy vs. 4-ethoxy group in acetamide derivatives (target vs. F833-0576) may influence solubility and metabolic stability due to steric hindrance and electronic effects .
  • Synthetic Routes:
    • The target compound’s synthesis likely involves heterocyclization and acetamide coupling, akin to methods for compound 12 (chloroacetamide reaction) .
    • In contrast, compound 4a is synthesized via aromatic amine coupling under reflux, highlighting divergent strategies for core functionalization .
Research Findings and Implications
  • Structural Impact on Bioactivity: While bioactivity data for the target compound is unavailable, analogues like 16 () demonstrate that bulky substituents (e.g., tert-butyl groups) can confer antioxidant properties. This suggests that the target’s 4-chlorophenyl group may enhance electrophilic interactions in enzyme binding pockets .
  • Spectroscopic Profiling: NMR studies () indicate that substituent positions significantly alter chemical shifts in regions critical to electronic environments. For the target compound, the 2-ethoxy group may induce distinct shifts in aromatic protons compared to its 4-ethoxy isomer, aiding structural characterization .

Biological Activity

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound belongs to a class of pyrazolo[1,5-a]triazoles known for diverse pharmacological properties. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . The structure comprises multiple functional groups, including an acetamide moiety and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H19ClN6O3
Molecular Weight462.89 g/mol
Key Functional GroupsAcetamide, Chlorophenyl

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anticancer Activity : Research suggests that the compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells. This property is crucial as many anticancer agents function through similar mechanisms.
  • Antimicrobial Properties : The pyrazolo and triazolo structures may enhance interactions with microbial enzymes and receptors, indicating potential efficacy against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways.

The mechanism of action for this compound involves several biochemical interactions:

  • DNA Intercalation : The compound's ability to intercalate into DNA may lead to the inhibition of topoisomerases or other enzymes critical for DNA replication.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer or microbial growth.
  • Receptor Modulation : The presence of various functional groups allows for potential binding to receptors involved in inflammatory responses or cell signaling.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds within this class:

  • A study published in Molecular Pharmacology demonstrated that pyrazolo[1,5-a]triazoles exhibit significant cytotoxicity against various cancer cell lines through DNA intercalation .
  • Another investigation into antimicrobial activity showed that derivatives of triazole compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolopyrazine core via cyclocondensation of substituted pyrazoles and triazole precursors under reflux in ethanol or DMF .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3 : Acetamide coupling using α-chloroacetamide intermediates, optimized at 60–80°C in DMSO with triethylamine as a base .
    Critical parameters : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How is structural characterization performed to confirm purity and identity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; ethoxyphenyl methylene at δ 4.1–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Substituent analysis : Compare analogs with varying aryl groups (e.g., 4-methoxyphenyl vs. 4-ethoxyphenyl) to assess impact on target binding. For example, bulkier substituents may hinder kinase inhibition .
  • Functional group tuning : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and binding affinity .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GSK-3β or PI3K .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological data?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) that may cause yield disparities (e.g., 45% vs. 65% in Step 1) .
  • Biological assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to address variability in IC₅₀ values .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dosing regimen : Administer 10 mg/kg intravenously in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hr post-dose .
  • Analytical methods : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF .

Q. What are the challenges in scaling up synthesis for preclinical testing?

  • Batch vs. flow chemistry : Transitioning from batch reactions (risk of exothermic side reactions) to continuous flow systems for improved heat/mass transfer .
  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography .

Methodological Considerations

Q. How to mitigate degradation during storage or biological assays?

  • Storage conditions : Lyophilize the compound and store at -20°C under argon; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the acetamide group .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What analytical techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTₘ ≥ 2°C) .
  • Western blotting : Quantify downstream biomarkers (e.g., p-Akt for PI3K inhibition) after treatment with 1–10 µM compound .

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